molecular formula C7H14F3NO B13147886 7-Amino-1,1,1-trifluoroheptan-2-ol

7-Amino-1,1,1-trifluoroheptan-2-ol

Cat. No.: B13147886
M. Wt: 185.19 g/mol
InChI Key: RLBKCAFTEJZRFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,1,1-trifluoroheptan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 7-bromo-1,1,1-trifluoroheptan-2-one with ammonia or an amine under controlled conditions to introduce the amino group . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,1,1-trifluoroheptan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

7-Amino-1,1,1-trifluoroheptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-1,1,1-trifluoroheptan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . These interactions can modulate biological pathways and processes, making the compound valuable for research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-1,1,1-trifluoroheptan-2-ol is unique due to its combination of an amino group and a trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in proteomics research and other scientific applications .

Properties

Molecular Formula

C7H14F3NO

Molecular Weight

185.19 g/mol

IUPAC Name

7-amino-1,1,1-trifluoroheptan-2-ol

InChI

InChI=1S/C7H14F3NO/c8-7(9,10)6(12)4-2-1-3-5-11/h6,12H,1-5,11H2

InChI Key

RLBKCAFTEJZRFX-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(F)(F)F)O)CCN

Origin of Product

United States

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